molecular formula C11H10O5 B3162833 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- CAS No. 88194-15-4

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-

Cat. No.: B3162833
CAS No.: 88194-15-4
M. Wt: 222.19 g/mol
InChI Key: OZMHCDOSPHJOKL-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene. This compound is known for its unique structure, which includes a propenyloxy group attached to the benzene ring. The molecular formula of this compound is C11H10O5, and it has a molecular weight of 222.1941 g/mol .

Mechanism of Action

Target of Action

It is used in the research of metal-organic frameworks (mofs) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis.

Mode of Action

It’s known that the compound plays a role in the construction of supramolecular assemblies . These assemblies are complex entities formed from simpler subunits, which can be individual molecules, held together by non-covalent bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- typically involves the reaction of 1,3-benzenedicarboxylic acid with an appropriate propenyloxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- involves large-scale chemical processes that are designed to be efficient and cost-effective. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced compounds .

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of 1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)- lies in its specific structure, which includes the propenyloxy group. This structural feature imparts unique chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

5-prop-2-enoxybenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-2-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15/h2,4-6H,1,3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMHCDOSPHJOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349182
Record name 1,3-benzenedicarboxylic acid, 5-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88194-15-4
Record name 1,3-benzenedicarboxylic acid, 5-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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